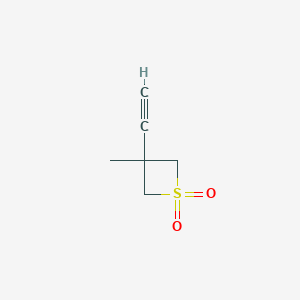

3-Ethynyl-3-methylthietane 1,1-dioxide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-Ethynyl-3-methylthietane 1,1-dioxide, also known by its CAS Number 2260937-20-8, is a chemical compound with a molecular weight of 144.19 . It is available for purchase from various chemical suppliers .

Synthesis Analysis

The synthesis of 3-substituted thietane-1,1-dioxides, which includes this compound, has been discussed in various studies . One method involves reacting 3,5-dibromo-1-(1,1-dioxothietan-3-yl)-1,2,4-triazole with sodium phenolates and thiophenolate .Molecular Structure Analysis

The InChI code for this compound is 1S/C6H8O2S/c1-3-6(2)4-9(7,8)5-6/h1H,4-5H2,2H3 . This code provides a unique representation of the molecule’s structure.Wissenschaftliche Forschungsanwendungen

Generation of Benzosultams

Under visible light irradiation, ethynylbenzenesulfonamides can react with certain reagents in the presence of a photocatalyst to produce benzosultams. This reaction highlights the utility of ethynyl groups in photocatalyzed transformations, which might be applicable to the research and development of new pharmaceuticals or materials with unique properties (Xiang, Kuang, & Wu, 2016).

Electrochemical Properties and Applications

The study of room temperature ionic liquids, specifically 1-ethyl-3-methylimidazolium tetrafluoroborate, showcases the potential of ethynylated compounds in enhancing the electrochemical properties of liquids used in batteries, photovoltaics, and other commercial applications. This research indicates that compounds like 3-Ethynyl-3-methylthietane 1,1-dioxide could be explored for their electrochemical applications, leading to advancements in energy storage and conversion technologies (Fuller, Carlin, & Osteryoung, 1997).

Structural, Vibrational, and Electronic Properties

Investigations into the structural, vibrational, and electronic properties of dihydrothiophene-1,1-dioxide derivatives through spectroscopic and theoretical quantum chemical studies have revealed insights into the electronic properties and charge density distribution. Such studies are foundational for understanding how substituents like ethynyl groups affect the chemical reactivity and physical properties of sulfur-containing heterocycles, potentially guiding the design of new materials or catalysts (Arjunan, Thirunarayanan, Devi, & Mohan, 2015).

Carbon Dioxide Sensing

Ethynylated-thiourea derivatives have been explored for their use in the detection of carbon dioxide gas, showcasing the relevance of ethynyl groups in developing resistive-type gas sensors. This research opens pathways for the use of this compound in environmental monitoring and industrial process control, where accurate and efficient detection of CO2 is crucial (Daud, Wahid, & Khairul, 2019).

Eigenschaften

IUPAC Name |

3-ethynyl-3-methylthietane 1,1-dioxide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O2S/c1-3-6(2)4-9(7,8)5-6/h1H,4-5H2,2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXABOQQRWQAIIP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CS(=O)(=O)C1)C#C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-{[(1-Hydroxycyclohex-2-en-1-yl)methyl]sulfamoyl}-2-methoxybenzamide](/img/structure/B2551887.png)

![ethyl 3-(benzo[d]thiazol-2-yl)-2-(4-butoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2551892.png)

![7-[4-[4-(2,5-dimethylphenyl)-1-piperazinyl]-4-oxobutyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/no-structure.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-1-(methylsulfonyl)-N-((tetrahydrofuran-2-yl)methyl)pyrrolidine-2-carboxamide](/img/structure/B2551897.png)

![N-(4-fluorophenyl)-2-[(4-oxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2551903.png)

![N-(6-isopropylbenzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide](/img/structure/B2551904.png)

![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide](/img/structure/B2551905.png)